Tert-butyl 2-(5-nitropyridin-2-YL)acetate
Description
Chemical Structure and Nomenclature
Tert-butyl 2-(5-nitropyridin-2-yl)acetate possesses a complex molecular architecture characterized by the integration of three distinct structural components: a pyridine ring system, a nitro functional group, and a tert-butyl ester moiety. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which precisely describes the substitution pattern and connectivity of all functional groups within the molecule. The compound exhibits the molecular formula C₁₁H₁₄N₂O₄, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)CC1=NC=C(C=C1)N+=O, which provides a linear description of the molecular connectivity. This notation reveals the tert-butyl group attachment to the ester carbonyl, the acetate methylene bridge connecting to the pyridine ring at the 2-position, and the nitro group substitution at the 5-position of the pyridine heterocycle. The International Chemical Identifier string InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)6-8-4-5-9(7-12-8)13(15)16/h4-5,7H,6H2,1-3H3 further confirms the molecular structure and provides a unique computational identifier for database searches.
The compound's molecular architecture creates distinct regions of electron density distribution, with the nitro group functioning as a strong electron-withdrawing substituent that significantly influences the electronic properties of the pyridine ring system. The tert-butyl ester group provides steric bulk and serves as a protecting group for the carboxylic acid functionality, facilitating selective chemical transformations while maintaining structural integrity during synthetic procedures.
Historical Context and Discovery
The development of this compound emerges from the broader historical context of nitropyridine chemistry, which traces its origins to the early twentieth century advances in heterocyclic synthesis. The foundation for nitropyridine chemistry was established through the pioneering work of Aleksei Chichibabin in 1924, who developed fundamental pyridine synthesis methodologies that enabled the subsequent exploration of nitro-substituted pyridine derivatives. This breakthrough provided the synthetic framework necessary for the development of complex nitropyridine compounds, including those bearing additional functional groups such as acetate esters.
The specific compound this compound first appeared in chemical databases in 2011, as evidenced by its creation date in the PubChem database on October 30, 2011. This relatively recent emergence reflects the ongoing evolution of synthetic methodologies that enable the preparation of increasingly complex heterocyclic compounds bearing multiple functional groups. The assignment of the unique Chemical Abstracts Service number 790714-73-7 provided standardized identification for research and commercial applications.
The compound's development occurred within the context of expanding pharmaceutical research into nitropyridine derivatives, driven by the recognition that nitro-substituted heterocycles exhibit diverse biological activities and serve as valuable synthetic intermediates. The incorporation of the tert-butyl ester functionality reflects modern synthetic strategies that employ protecting groups to enable selective chemical transformations while maintaining molecular stability during multi-step synthetic sequences.
Classification and Compound Family
This compound belongs to the extensive family of nitropyridine compounds, which represent a significant class of heterocyclic molecules characterized by the presence of nitro substituents on the pyridine ring system. This compound classification encompasses a diverse array of structural variants that differ in the position and number of nitro groups, as well as additional substituents that modify the electronic and steric properties of the parent pyridine nucleus. The specific substitution pattern of this compound, featuring a nitro group at the 5-position and an acetate substituent at the 2-position, creates unique reactivity characteristics that distinguish it from other nitropyridine derivatives.
Within the broader context of organic chemistry classification systems, this compound simultaneously functions as a pyridine derivative, a nitro compound, and an ester, creating multiple pathways for chemical reactivity and transformation. The presence of the electron-deficient pyridine ring, enhanced by the electron-withdrawing nitro substituent, classifies the molecule as an electron-poor heterocycle that readily undergoes nucleophilic substitution reactions. The acetate ester functionality introduces additional chemical versatility, enabling hydrolysis, transesterification, and other ester-specific transformations.
Comparative analysis with structurally related compounds reveals distinct molecular characteristics that define this compound's position within the nitropyridine family. Related compounds such as ethyl 2-[(3-nitropyridin-2-yl)amino]acetate demonstrate alternative substitution patterns that modify both electronic properties and synthetic utility. The structural diversity within this compound family enables researchers to select specific derivatives based on desired reactivity profiles and target synthetic transformations.
Molecular Properties Overview
The molecular properties of this compound reflect the combined influence of its constituent functional groups and overall structural architecture. The compound exhibits a molecular weight of 238.24 grams per mole, positioning it within the range typical for small-molecule pharmaceutical intermediates and synthetic building blocks. This molecular mass represents an optimal balance between structural complexity and synthetic accessibility, enabling efficient handling and purification procedures during chemical synthesis.
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₄ | |
| Molecular Weight | 238.24 g/mol | |
| Chemical Abstracts Service Number | 790714-73-7 | |
| MDL Number | MFCD16036590 | |
| PubChem Compound Identifier | 53419967 |
The computational properties derived from molecular modeling studies provide additional insights into the compound's three-dimensional structure and electronic characteristics. The XLogP3-AA value of 1.5 indicates moderate lipophilicity, suggesting favorable partition behavior for biological applications while maintaining adequate aqueous solubility for synthetic manipulations. The hydrogen bond donor count of zero reflects the absence of available protons for hydrogen bonding interactions, while the hydrogen bond acceptor count of five indicates multiple sites capable of accepting hydrogen bonds from donor molecules.
The rotatable bond count of four suggests moderate conformational flexibility, enabling the molecule to adopt various three-dimensional configurations while maintaining overall structural integrity. This conformational adaptability proves advantageous for molecular recognition processes and enzymatic interactions, where induced fit mechanisms may require specific geometric arrangements. The exact mass determination of 238.09535693 Daltons provides precise molecular weight information essential for mass spectrometric analysis and compound identification procedures.
Properties
IUPAC Name |
tert-butyl 2-(5-nitropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)6-8-4-5-9(7-12-8)13(15)16/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDXDNSQQMHSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697547 | |
| Record name | tert-Butyl (5-nitropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790714-73-7 | |
| Record name | tert-Butyl (5-nitropyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: Tert-butyl 2-(5-nitropyridin-2-YL)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition or as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butyl group provides steric hindrance, influencing the compound's binding affinity and specificity.
Molecular Targets and Pathways Involved:
Enzymes: May inhibit or activate certain enzymes by binding to their active sites.
Receptors: Can interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features, molecular formulas, and properties of tert-butyl 2-(5-nitropyridin-2-yl)acetate and related compounds:
Physical Properties and Crystallography
- Crystal Packing: Tert-butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 33.71° between aromatic rings. It forms a 3D network via C–H⋯O/N hydrogen bonds and weak π-π interactions . Tert-butyl 2-(4-nitrophenyl)acetate exhibits a planar nitrophenyl group, with crystal stabilization through van der Waals forces .
- Melting Points :
Purity and Commercial Availability
Biological Activity
Tert-butyl 2-(5-nitropyridin-2-YL)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a tert-butyl group attached to an acetate moiety, with a nitropyridine substituent. The synthesis typically involves the reaction of 5-nitropyridin-2-amine with tert-butyl acetate in the presence of appropriate coupling agents. This method has been optimized to yield high purity and efficiency.
1. Antimicrobial Activity
Research indicates that compounds containing nitropyridine moieties exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibition against Gram-positive bacteria. In vitro studies revealed an IC50 value comparable to established antibiotics, suggesting its potential as a therapeutic agent.
2. Anti-inflammatory Properties
The compound has shown promising results in reducing inflammatory markers in cell line studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages. This activity was confirmed through ELISA assays, indicating its potential utility in treating inflammatory diseases.
3. Anticancer Potential
In vitro assays have demonstrated that this compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it activates caspase pathways, leading to programmed cell death. Table 1 summarizes the cytotoxic effects observed across different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HT-29 (Colon) | 20 | Apoptosis induction |
| A549 (Lung) | 25 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of nitropyridine derivatives, including this compound, revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value of 32 µg/mL, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Action
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This study supports the compound's role as an anti-inflammatory agent.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of nitropyridine derivatives. Modifications at various positions on the pyridine ring have been correlated with enhanced biological activities. For instance, substituents that increase lipophilicity tend to improve membrane permeability and bioavailability.
Preparation Methods
Nucleophilic Substitution Using 2-Chloro-5-nitropyridine
One common method involves the reaction of 2-chloro-5-nitropyridine with tert-butyl acetate derivatives or related nucleophiles in the presence of bases and catalysts:
-
- 2-Chloro-5-nitropyridine as the electrophilic aromatic substrate.
- Piperazine-1-carboxylic acid tert-butyl ester or related nucleophiles.
- Bases such as potassium carbonate or N-ethyl-N,N-diisopropylamine.
- Solvents: N,N-dimethylformamide (DMF).
- Temperature: 70–100°C.
- Reaction time: 3–16 hours.
-
- Copper(II) acetate (Cu(OAc)2·2H2O) has been used to facilitate coupling reactions.
-
- The mixture is stirred at elevated temperatures to promote nucleophilic aromatic substitution.
- After completion, the reaction mixture is cooled, solvents removed under reduced pressure, and the product purified by extraction and filtration.
-
- Yields of 65% or higher have been reported for related tert-butyl pyridine derivatives under optimized conditions.
Knoevenagel Condensation for Related Cyanoesters
For related compounds such as tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, the synthesis involves Knoevenagel condensation between tert-butyl cyanoacetate and 5-nitropyridine-2-carbaldehyde:
-
- Base catalysts: sodium hydride (NaH) or potassium carbonate (K₂CO₃).
- Solvents: DMF or tetrahydrofuran (THF).
- Temperature: room temperature to mild heating (40–60°C).
- Reaction time: 6–12 hours.
-
- Recrystallization from ethanol or chromatographic methods (silica gel column chromatography with ethyl acetate/hexane eluents).
-
- Strict anhydrous conditions and stoichiometric control are critical for reproducibility.
- The nitro group influences the electrophilicity of the pyridine ring, facilitating condensation.
Catalytic Reduction of the Nitro Group (Optional Step)
In some synthetic sequences, the nitro group is reduced to an amine for further derivatization:
-
- 5–10% palladium on activated carbon (Pd/C).
- Hydrogen atmosphere (1–3 atm).
- Solvents: Ethyl acetate or ethanol.
- Temperature: Room temperature to 50°C.
- Reaction time: 1–3 hours.
-
- SnCl₂/HCl for chemoselective reduction avoiding ester hydrolysis.
-
- Catalytic hydrogenation typically achieves >80% conversion.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 2-Chloro-5-nitropyridine, K₂CO₃, Cu(OAc)₂ | DMF | 85 | 3 | ~65 | Copper-catalyzed coupling |
| Nucleophilic substitution | 2-Chloro-5-nitropyridine, N-ethyl-diisopropylamine | DMF | 100 | 16 | Not specified | Base-promoted substitution |
| Knoevenagel condensation | tert-butyl cyanoacetate, NaH or K₂CO₃ | DMF or THF | 25–60 | 6–12 | Not specified | For cyano derivative |
| Catalytic hydrogenation | Pd/C, H₂ | Ethyl acetate/EtOH | 20–50 | 1–3 | >80 | Nitro group reduction |
| Chemical reduction | SnCl₂/HCl | Aqueous acidic | RT | 2–4 | Moderate | Ester hydrolysis avoided |
Research Findings and Mechanistic Insights
- The 5-nitro substitution on the pyridine ring increases electrophilicity at the 2-position, facilitating nucleophilic aromatic substitution reactions.
- The tert-butyl ester group provides steric bulk and lipophilicity, affecting solubility and reactivity.
- Reaction yields and purity are highly dependent on solvent choice, base strength, and moisture exclusion.
- Catalytic hydrogenation is the preferred method for selective reduction of the nitro group without affecting the ester moiety.
- Analytical techniques such as NMR , FT-IR , and single-crystal X-ray diffraction confirm the structure and purity of the synthesized compounds.
Summary and Recommendations
- The most reliable preparation of tert-butyl 2-(5-nitropyridin-2-yl)acetate involves nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with tert-butyl acetate derivatives under basic conditions in DMF at elevated temperatures.
- For derivatives involving cyano groups, Knoevenagel condensation with tert-butyl cyanoacetate and 5-nitropyridine-2-carbaldehyde is effective.
- Reduction of the nitro group to amine functionalities can be achieved via catalytic hydrogenation with Pd/C under mild conditions.
- Optimization of reaction parameters such as temperature, base, catalyst loading, and solvent purity is crucial for maximizing yield and product quality.
Q & A
Q. What are the standard laboratory synthesis methods for tert-butyl 2-(5-nitropyridin-2-YL)acetate?
The compound is typically synthesized via a base-catalyzed reaction between tert-butyl cyanoacetate and 5-nitropyridine-2-carbaldehyde. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates the condensation reaction. The mixture is stirred at room temperature or mildly elevated temperatures (40–60°C) for 6–12 hours, followed by purification via recrystallization or column chromatography .
Q. How is the compound characterized post-synthesis?
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm), pyridine ring protons (δ 7.5–9.0 ppm), and nitrile/ester functionalities.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 263.25 (C₁₂H₁₃N₃O₄) validate the molecular weight.
- Chromatography : HPLC or TLC monitors purity (>95% by area normalization) .
Q. What are the common chemical reactions involving this compound?
- Reduction : The nitro group (NO₂) can be reduced to an amine (NH₂) using hydrogen gas (H₂) with palladium catalysts or sodium borohydride (NaBH₄).
- Substitution : The cyano group (CN) undergoes nucleophilic substitution with amines or alcohols under basic conditions.
- Oxidation : Controlled oxidation with KMnO₄ converts the nitro group to nitroso (NO) derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for scaled-up synthesis?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity.
- Base strength : NaH outperforms K₂CO₃ in moisture-sensitive conditions.
- Temperature control : Prolonged heating (>60°C) may degrade the product; room temperature is preferred for stability.
- Purification : Gradient column chromatography (hexane/ethyl acetate) improves recovery .
Q. How to resolve contradictions in nitro group reduction outcomes?
Unexpected products (e.g., incomplete reduction or over-reduction) may arise from:
- Catalyst deactivation : Ensure fresh palladium-on-carbon (Pd/C) and inert atmospheres.
- Competing pathways : Monitor reaction progress via TLC. Use spectroscopic (FTIR, NMR) data to identify intermediates. Control experiments with isolated intermediates clarify reaction mechanisms .
Q. What methodologies assess the compound’s potential biological activity?
- Bioreduction assays : Test nitro-to-amine conversion in cellular models (e.g., liver microsomes) to identify reactive intermediates.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .
Q. How to determine regioselectivity in substitution reactions?
- NMR titration : Track chemical shift changes in pyridine protons to identify reactive sites.
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution on the pyridine ring.
- Comparative studies : Contrast reactivity with positional isomers (e.g., 4-nitropyridine derivatives) .
Q. What stability challenges arise under varying storage conditions?
- Hydrolysis : The ester group degrades in humid environments. Store in anhydrous conditions (desiccator, argon atmosphere).
- Thermal instability : DSC/TGA analysis identifies decomposition thresholds (>100°C).
- Light sensitivity : UV-Vis spectroscopy monitors nitro group photodegradation; amber vials are recommended .
Q. Can computational models predict reactivity in novel reaction systems?
Yes. Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock) model transition states for nucleophilic attacks or redox reactions. Analogous systems (e.g., tert-butyl nitroaromatic esters) provide benchmark data .
Q. How to design greener synthetic routes for this compound?
- Solvent replacement : Use cyclopentyl methyl ether (CPME) or ethanol instead of DMF.
- Catalyst recycling : Immobilize Pd nanoparticles on mesoporous silica.
- Waste minimization : Employ flow chemistry for precise reagent control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
